Cas no 2287315-45-9 ([3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol)
[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol Chemical and Physical Properties
Names and Identifiers
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- EN300-6762188
- [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- [3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
- 2287315-45-9
-
- Inchi: 1S/C13H15FO/c1-9-4-10(2-3-11(9)14)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3
- InChI Key: PFYJHGILDBUNGU-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C)C12CC(CO)(C1)C2
Computed Properties
- Exact Mass: 206.110693260g/mol
- Monoisotopic Mass: 206.110693260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 20.2Ų
[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6762188-0.05g |
[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287315-45-9 | 95.0% | 0.05g |
$1200.0 | 2025-03-13 | |
| Enamine | EN300-6762188-0.1g |
[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287315-45-9 | 95.0% | 0.1g |
$1257.0 | 2025-03-13 | |
| Enamine | EN300-6762188-0.25g |
[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287315-45-9 | 95.0% | 0.25g |
$1315.0 | 2025-03-13 | |
| Enamine | EN300-6762188-0.5g |
[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287315-45-9 | 95.0% | 0.5g |
$1372.0 | 2025-03-13 | |
| Enamine | EN300-6762188-1.0g |
[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287315-45-9 | 95.0% | 1.0g |
$1429.0 | 2025-03-13 | |
| Enamine | EN300-6762188-2.5g |
[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287315-45-9 | 95.0% | 2.5g |
$2800.0 | 2025-03-13 | |
| Enamine | EN300-6762188-5.0g |
[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287315-45-9 | 95.0% | 5.0g |
$4143.0 | 2025-03-13 | |
| Enamine | EN300-6762188-10.0g |
[3-(4-fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287315-45-9 | 95.0% | 10.0g |
$6144.0 | 2025-03-13 |
[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Recent Advances in the Study of [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol (CAS: 2287315-45-9)
The compound [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol (CAS: 2287315-45-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclo[1.1.1]pentane (BCP) derivative is part of a growing class of bioisosteres that are being explored for their ability to improve drug-like properties, such as metabolic stability and membrane permeability. Recent studies have focused on its synthesis, pharmacological profiling, and potential as a scaffold for drug discovery.
A key area of interest is the compound's role in central nervous system (CNS) drug development. The BCP moiety is known to confer enhanced rigidity and three-dimensionality to molecules, which can be advantageous in targeting complex protein-protein interactions. Preliminary in vitro studies have demonstrated that [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol exhibits moderate affinity for certain neurotransmitter receptors, suggesting potential applications in neurological disorders. Researchers have employed advanced computational modeling techniques to predict its binding modes and optimize its pharmacological profile.
Recent synthetic methodologies have significantly improved the accessibility of this compound. A 2023 publication in the Journal of Medicinal Chemistry described a novel, high-yield route to [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol that addresses previous challenges in BCP functionalization. The new approach utilizes photoredox catalysis to install the fluoromethylphenyl group with excellent regioselectivity, representing an important advancement in the field of strained hydrocarbon chemistry.
Pharmacokinetic studies of this compound have revealed interesting properties. Despite its relatively high molecular weight, it demonstrates surprising blood-brain barrier penetration in rodent models, attributed to its unique three-dimensional structure that may reduce efflux transporter recognition. Metabolism studies indicate that the fluoromethyl group provides metabolic stability, with the primary oxidation occurring at the methanol moiety. These characteristics make it a promising lead compound for further optimization.
Current research directions include exploring its potential as a fragment in fragment-based drug discovery (FBDD) campaigns. Several pharmaceutical companies have included this scaffold in their screening libraries, recognizing its value as a three-dimensional, sp3-rich building block. Additionally, researchers are investigating its use in proteolysis targeting chimeras (PROTACs), where its rigid structure may help maintain proper orientation between the target protein and E3 ubiquitin ligase.
In conclusion, [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol represents an exciting development in medicinal chemistry, offering new possibilities for drug design. Its unique combination of structural features, synthetic accessibility, and promising biological properties position it as a valuable tool for addressing challenging therapeutic targets. Future research will likely focus on expanding its applications and further optimizing its drug-like properties.
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